Acetic acid;2-(1-hydroxy-5,8-dimethoxynaphthalen-2-yl)-5,8-dimethoxynaphthalen-1-ol
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Overview
Description
Acetic acid;2-(1-hydroxy-5,8-dimethoxynaphthalen-2-yl)-5,8-dimethoxynaphthalen-1-ol is a complex organic compound that belongs to the class of naphthalene derivatives This compound is characterized by its unique structure, which includes multiple methoxy groups and hydroxyl groups attached to a naphthalene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-(1-hydroxy-5,8-dimethoxynaphthalen-2-yl)-5,8-dimethoxynaphthalen-1-ol typically involves multi-step organic reactions. Common synthetic routes may include:
Step 1: Formation of the naphthalene backbone through Friedel-Crafts alkylation.
Step 2: Introduction of methoxy groups via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Step 3: Hydroxylation of the naphthalene ring using oxidizing agents such as hydrogen peroxide or osmium tetroxide.
Step 4: Acetylation of the hydroxyl groups using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of such compounds may involve large-scale reactions in batch or continuous flow reactors. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the naphthalene ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction may produce dihydronaphthalenes.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science: Potential use in the synthesis of organic semiconductors or dyes.
Biology
Antioxidant Activity: The compound may exhibit antioxidant properties, making it useful in biological studies.
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.
Medicine
Drug Development: The compound may be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
Chemical Manufacturing: Use as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism by which acetic acid;2-(1-hydroxy-5,8-dimethoxynaphthalen-
Properties
CAS No. |
89475-00-3 |
---|---|
Molecular Formula |
C28H30O10 |
Molecular Weight |
526.5 g/mol |
IUPAC Name |
acetic acid;2-(1-hydroxy-5,8-dimethoxynaphthalen-2-yl)-5,8-dimethoxynaphthalen-1-ol |
InChI |
InChI=1S/C24H22O6.2C2H4O2/c1-27-17-9-11-19(29-3)21-15(17)7-5-13(23(21)25)14-6-8-16-18(28-2)10-12-20(30-4)22(16)24(14)26;2*1-2(3)4/h5-12,25-26H,1-4H3;2*1H3,(H,3,4) |
InChI Key |
QDHAQJWVWXWWPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.COC1=C2C=CC(=C(C2=C(C=C1)OC)O)C3=C(C4=C(C=CC(=C4C=C3)OC)OC)O |
Origin of Product |
United States |
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